

"6-Amino-1-benzyl-5-methylaminouracil chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-benzyl-5-methylaminouracil

Cat. No.: B015027

[Get Quote](#)

Technical Guide: 6-Amino-1-benzyl-5-methylaminouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

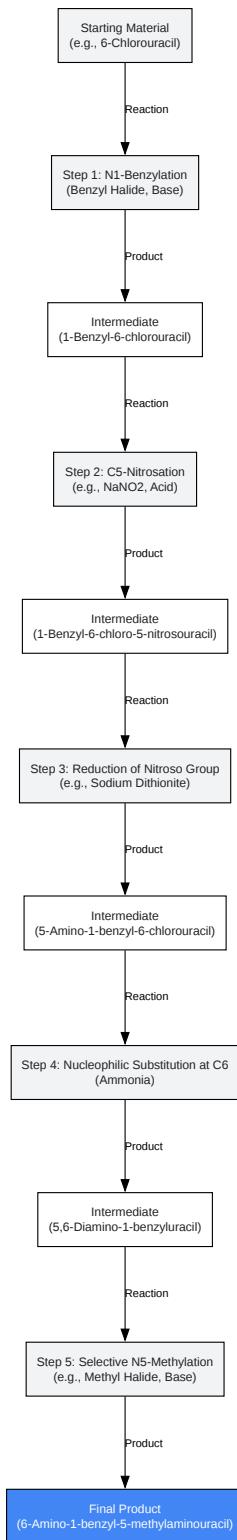
6-Amino-1-benzyl-5-methylaminouracil is a substituted pyrimidinedione, a class of heterocyclic compounds of significant interest in medicinal chemistry. Uracil and its derivatives are fundamental components of nucleic acids and serve as versatile scaffolds for the development of therapeutic agents. Aminouracils, in particular, are recognized as valuable precursors for the synthesis of a wide array of fused heterocyclic systems and have been explored for their potential biological activities, including anticancer, antiviral, and anti-Alzheimer properties.^[1] This document provides a technical overview of the known chemical and physical properties of **6-Amino-1-benzyl-5-methylaminouracil**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **6-Amino-1-benzyl-5-methylaminouracil** are summarized below. The data is compiled from chemical supplier databases, as detailed scientific literature with full characterization is not readily available.

Property	Value	Source
Systematic Name	6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione	ChEBI
Synonyms	6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione	ChemScene
CAS Number	72816-88-7	ChemicalBook
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₂	ChemScene
Molecular Weight	246.27 g/mol	ChemScene
Melting Point	217-221 °C	ChemicalBook
Appearance	White to Pale Red Solid	ChemicalBook
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	ChemicalBook
Storage	Sealed in dry, 2-8°C	ChemScene

Synthesis and Experimental Protocols


A specific, detailed experimental protocol for the synthesis of **6-Amino-1-benzyl-5-methylaminouracil** (CAS 72816-88-7) is not available in peer-reviewed literature based on current searches. However, the synthesis of structurally related aminouracils often follows established synthetic routes.

A plausible synthetic pathway can be inferred from general procedures for N-alkylation and amination of the uracil ring. A common strategy involves the following key steps, which would require empirical optimization for this specific target molecule.

Conceptual Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of substituted aminouracils, which could be adapted for the target compound. This typically starts from a commercially available uracil derivative.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual multi-step synthesis pathway for **6-Amino-1-benzyl-5-methylaminouracil**.

Note: This represents a generalized, hypothetical pathway. The actual synthesis would require development and optimization of reaction conditions, including solvents, temperatures, and purification methods. Researchers should consult literature on the synthesis of related 5,6-diaminouracil derivatives for procedural details.[\[1\]](#)

Spectral Data

No experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for **6-Amino-1-benzyl-5-methylaminouracil** has been identified in the public domain or scientific literature at the time of this review. Characterization of this compound would require standard analytical techniques.

Biological Activity and Signaling Pathways

While the broader class of aminouracil derivatives has been investigated for various therapeutic applications, there are no specific biological studies published for **6-Amino-1-benzyl-5-methylaminouracil** (CAS 72816-88-7). The biological activity and potential mechanism of action for this specific compound remain to be elucidated.

General biological activities reported for related aminouracil scaffolds include:

- Anticancer: Some derivatives act as inhibitors of key enzymes in cell proliferation pathways.
- Antiviral: Certain compounds have shown inhibitory activity against viruses such as HIV.[\[1\]](#)
- Antimicrobial: Uracil derivatives have been synthesized and tested for activity against various bacterial strains.
- Enzyme Inhibition: Substituted uracils have been identified as inhibitors of enzymes relevant to conditions like Alzheimer's disease.[\[1\]](#)

Without specific biological data for the target compound, a signaling pathway diagram cannot be accurately constructed. Researchers acquiring this compound would need to perform initial screening in relevant biological assays to determine its activity profile.

Conclusion

6-Amino-1-benzyl-5-methylaminouracil is a defined chemical entity with known basic physical properties and is available from commercial suppliers for research purposes. However, a significant gap exists in the scientific literature regarding its detailed synthesis, full spectral characterization, and biological activity. The information provided herein serves as a baseline for researchers interested in exploring the potential of this molecule. Further investigation is required to establish its synthetic protocol, characterize its properties comprehensively, and uncover its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["6-Amino-1-benzyl-5-methylaminouracil chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015027#6-amino-1-benzyl-5-methylaminouracil-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com